(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(5-nitropyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-6(5-12)10-8-3-2-7(4-9-8)11(13)14/h2-4,6,12H,5H2,1H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUIXZIUISLXKT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659938 | |
| Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115416-52-9 | |
| Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereocontrol in the Preparation of S N 5 Nitro 2 Pyridyl Alaninol
Strategies for Enantioselective Synthesis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol
The creation of the specific (S)-stereocenter in the alaninol moiety can be achieved through several sophisticated chemical techniques. These methods rely on the temporary or permanent influence of a chiral element to direct the formation of the desired enantiomer.
Chiral Auxiliary and Ligand-Controlled Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. For the synthesis of molecules like this compound, auxiliaries such as Evans oxazolidinones or pseudoephedrine amides are highly effective. wikipedia.orgresearchgate.net
The general approach involves acylating the chiral auxiliary, followed by diastereoselective alkylation at the α-position to set the stereocenter. Subsequent removal of the auxiliary and reduction of the carbonyl group yields the desired chiral amino alcohol.
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Forms a rigid chelate to direct incoming electrophiles. |
| Pseudoephedrine | Asymmetric alkylation of amides | The methyl group effectively shields one face of the enolate. wikipedia.org |
| Camphorsultam | Diels-Alder reactions, alkylations | Provides high diastereoselectivity due to steric hindrance. sigmaaldrich.com |
| SAMP/RAMP | Asymmetric alkylation of ketones/aldehydes | Forms chiral hydrazones that direct alkylation. |
In a ligand-controlled approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that directs the stereochemical course of the reaction. This is particularly relevant in catalytic hydrogenations or C-N bond-forming reactions.
Asymmetric Transformations in C-N Bond Formation
The direct and stereoselective formation of the C-N bond between the pyridine (B92270) ring and the alaninol fragment is a highly efficient strategy. Organocatalysis has emerged as a powerful tool for such transformations. researchgate.net Chiral phosphoric acids or cinchona alkaloids can catalyze the conjugate addition of amines to α,β-unsaturated carbonyl compounds, establishing a new stereocenter with high enantioselectivity. nih.govmdpi.com
Another approach involves the transition-metal-catalyzed asymmetric amination of a suitable precursor. For example, a palladium-catalyzed reaction using a chiral phosphine (B1218219) ligand could couple 2-chloro-5-nitropyridine (B43025) with an enolate precursor of the alaninol moiety. The choice of ligand is crucial for inducing high enantioselectivity. nih.gov
Reductive Methodologies for Alaninol Moiety Introduction
Reductive amination is a powerful and widely used method for forming C-N bonds. harvard.edu In the context of synthesizing this compound, this strategy could involve the reaction of 2-amino-5-nitropyridine (B18323) with a chiral α-keto ester or aldehyde, followed by reduction of the resulting imine.
A key advantage of this method is the availability of mild and selective reducing agents that are compatible with sensitive functional groups like the nitro group. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly effective for reductive aminations as it is less basic and more selective than reagents like sodium cyanoborohydride, often providing higher yields and cleaner reactions. nih.govorganic-chemistry.org The stereocontrol would typically originate from the chiral carbonyl precursor.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Characteristics |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), THF | Mild and selective; tolerant of nitro groups and other reducible functionalities. nih.gov |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective but highly toxic; requires pH control to avoid reduction of the carbonyl group. harvard.edu |
| Catalytic Hydrogenation (H₂/Catalyst) | Various | Can be highly effective but may risk reduction of the nitro group depending on the catalyst (e.g., Pd/C). |
| Borane-Pyridine Complex | Acetic Acid | A stable and convenient source of borane (B79455) for reductions. nih.gov |
Stereospecific Functionalization from Chiral Precursors
Perhaps the most direct method for synthesizing the target compound is to start with a commercially available, enantiomerically pure precursor. (S)-Alaninol, derived from the natural amino acid (S)-alanine, serves as an ideal chiral building block.
This strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The amino group of (S)-alaninol acts as a nucleophile, displacing a leaving group (typically a halogen, such as chlorine) from the 2-position of the 5-nitropyridine ring. The reaction proceeds with retention of the stereocenter's configuration, making it a highly reliable and stereospecific method.
Synthesis of Key Precursors and Intermediates
The successful synthesis of the final target molecule is contingent upon the efficient preparation of its starting materials. The primary precursor required is a suitably functionalized 5-nitropyridine.
Preparation of 5-Nitro-2-aminopyridine Derivatives
The key intermediate, 2-amino-5-nitropyridine, is typically synthesized via the nitration of 2-aminopyridine. guidechem.com This electrophilic aromatic substitution is carried out using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comsemanticscholar.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve high yields and selectivity. chemicalbook.comgoogle.com
Table 3: Synthesis of 2-Amino-5-nitropyridine via Nitration
| Reactant | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminopyridine | H₂SO₄ / HNO₃ | 1,2-Dichloroethane | 58 | 10 | 91.67 | chemicalbook.com |
The crude product is typically purified by recrystallization after neutralization of the acidic reaction mixture. chemicalbook.comgoogle.com This precursor serves as a versatile intermediate for the introduction of the alaninol side chain via the methodologies described above.
Chiral Alanine and Alaninol Building Blocks
The synthesis of complex chiral molecules often begins with readily available, enantiomerically pure starting materials, a concept known as the "chiral pool" approach. esdchem.com.tr For the preparation of this compound, the indispensable chiral precursor is (S)-alaninol. This building block is directly derived from the natural amino acid (S)-alanine, a fundamental constituent of proteins and a prominent member of the chiral pool. esdchem.com.tr
The synthetic pathway to this compound hinges on a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the amino group of (S)-alaninol acts as the nucleophile, attacking the electron-deficient pyridine ring of 2-chloro-5-nitropyridine. The nitro group in the para-position to the chlorine atom strongly activates the ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group. youtube.comnih.govresearchgate.net
The crucial aspect of this strategy is the preservation of the stereocenter. The reaction occurs at the nitrogen atom of the amino alcohol and does not involve any bond transformations at the chiral carbon atom of (S)-alaninol. Consequently, the absolute configuration of the starting material is directly transferred to the final product, ensuring the synthesis is highly stereospecific. This method provides an efficient and direct route to the target compound with excellent stereocontrol. The use of chiral building blocks like (S)-alaninol is a widely adopted strategy in drug discovery and development to access optically pure compounds. nih.govnih.gov
Reaction Monitoring and Purity Assessment Techniques in Chiral Synthesis
The synthesis of a single enantiomer requires rigorous analytical oversight to confirm the stereochemical purity of the product. Both spectroscopic and chromatographic methods are essential for monitoring the reaction's progress and accurately assessing the enantiomeric excess (ee) of the final compound. nih.gov
Spectroscopic Methods for Enantiomeric Purity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral molecules like this compound. nih.gov Since enantiomers have identical NMR spectra under normal conditions, chiral auxiliary reagents are employed to create a diastereomeric environment, which allows for their differentiation.
Common approaches include the use of:
Chiral Derivatizing Agents (CDAs): The chiral amine in the product can be reacted with a CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric amides. These diastereomers have distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the integration of the corresponding signals to quantify the enantiomeric ratio. researchgate.netresearchgate.net
Chiral Solvating Agents (CSAs): CSAs, like (S)-BINOL, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction induces small but measurable differences in the chemical shifts of the protons near the chiral center, enabling the determination of enantiomeric excess directly in the NMR tube without covalent modification of the analyte. researchgate.netacs.org ¹⁹F NMR can also be a highly sensitive method if a fluorine-containing chiral agent is used. researchgate.netchemrxiv.org
These NMR techniques provide detailed structural information and a reliable quantification of the enantiomeric composition of the synthesized compound. researchgate.netnih.gov
Table 1: Comparison of NMR Methods for Enantiopurity Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral Derivatizing Agents (CDAs) | Covalent bonding to form diastereomers with distinct NMR signals. | Large, clear separation of signals. Well-established methodology. | Requires chemical reaction and purification. Possible kinetic resolution. |
| Chiral Solvating Agents (CSAs) | Non-covalent interaction to form transient diastereomeric complexes. | Simple sample preparation (mixing). No modification of the analyte. | Smaller chemical shift differences. Requires careful selection of solvent and agent. |
Chromatographic Techniques for Stereoisomer Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for separating and quantifying enantiomers due to their high resolution and accuracy. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chemicalbook.comchemscene.com The separation is based on the formation of transient diastereomeric complexes between the analyte and the CSP. researchgate.net For a compound like this compound, which contains an aromatic ring and hydrogen-bonding groups, several types of CSPs could be effective:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are the most widely used CSPs. researchgate.net They can separate a broad range of chiral compounds, including those with aromatic and nitro functional groups. nih.gov
Pirkle-type (brush-type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. chemicalbook.com The nitroaromatic system of the target molecule makes it a good candidate for separation on these types of columns.
The choice of mobile phase (normal or reversed-phase) is critical for optimizing the separation. chemicalbook.comorganic-chemistry.org By integrating the peak areas of the two enantiomers in the resulting chromatogram, a precise determination of the enantiomeric excess can be achieved. Gas chromatography on a chiral column is another potential technique, often used for more volatile derivatives of amino alcohols.
Table 2: Overview of Chiral Chromatographic Techniques
| Technique | Stationary Phase | Principle of Separation | Common Analytes |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide, Pirkle-type) | Differential formation of transient diastereomeric complexes. | Wide range of non-volatile chiral compounds, including amines, alcohols, and aromatic compounds. |
| Chiral GC | Chiral Stationary Phase (e.g., Chirasil-Val) | Differential interaction and partitioning based on stereochemistry. | Volatile and thermally stable chiral compounds, often after derivatization. |
Computational Chemistry and Quantum Mechanical Investigations of S N 5 Nitro 2 Pyridyl Alaninol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By modeling the electron density, DFT can accurately predict a wide range of molecular properties.
A crucial first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, this process would determine the most stable three-dimensional structure.
Conformational analysis is also essential, as the molecule possesses several rotatable bonds. This analysis would identify different stable conformers and the energy barriers between them. Intramolecular hydrogen bonding, for instance between the hydroxyl group and the amino linker or the nitro group, would be a key factor in determining the preferred conformation. For similar pyridine (B92270) derivatives, studies have confirmed the planarity of the pyridine ring and the presence of such intramolecular interactions.
Table 1: Predicted Geometrical Parameters for a Hypothetical Optimized Structure of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (Pyridine-Amino) | --- |
| N-O (Nitro) | --- | |
| C-O (Alcohol) | --- | |
| Bond Angle | C-N-C (Amino Linker) | --- |
| O-N-O (Nitro Group) | --- | |
| Dihedral Angle | Pyridine-Amino-Alkyl | --- |
| (Note: Specific values are not available in the searched literature and would require dedicated computational studies.) |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the electron-withdrawing nitro group is expected to significantly influence the energies of these orbitals. Quantum mechanical calculations on related compounds suggest that conjugation lowers the energy barrier for electron transfer.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | --- |
| LUMO | --- |
| Energy Gap (ΔE) | --- |
| (Note: Specific values are not available in the searched literature and would require dedicated computational studies.) |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue.
For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro group and the hydroxyl group, as well as the nitrogen of the pyridine ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Theoretical Vibrational and Electronic Spectroscopic Analysis
Computational methods can predict various types of molecular spectra, which can then be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.
Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms.
For this compound, characteristic vibrational modes would include the N-H and O-H stretching of the amino and hydroxyl groups, the asymmetric and symmetric stretching of the NO2 group, and the various vibrations of the pyridine ring.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | --- |
| N-H Stretch | --- |
| C-H Stretch (Aromatic) | --- |
| C-H Stretch (Aliphatic) | --- |
| NO₂ Asymmetric Stretch | --- |
| NO₂ Symmetric Stretch | --- |
| C=C, C=N Ring Stretch | --- |
| (Note: Specific values are not available in the searched literature and would require dedicated computational studies.) |
Theoretical calculations can also predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. These predictions are highly sensitive to the electronic environment of each nucleus. Comparing calculated and experimental ¹H and ¹³C NMR spectra is a powerful tool for structural elucidation.
For this compound, calculations would predict the chemical shifts for the protons and carbons of the pyridine ring, the alaninol side chain, and the methyl group. The electron-withdrawing nature of the nitro group would significantly deshield the protons and carbons on the pyridine ring, leading to higher chemical shifts.
Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| Pyridine Ring H | --- | --- |
| Pyridine Ring C | --- | --- |
| Alaninol CH | --- | --- |
| Alaninol CH₂ | --- | --- |
| Alaninol CH₃ | --- | --- |
| (Note: Specific values are not available in the searched literature and would require dedicated computational studies.) |
UV-Visible Absorption Spectra via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the electronic absorption spectra of molecules. cp2k.org It determines the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this compound, TD-DFT calculations, typically performed with a hybrid functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are used to predict its UV-Visible spectrum, offering a theoretical counterpart to experimental measurements.
The predicted spectrum is characterized by electronic transitions between molecular orbitals. The key transitions for this molecule are expected to involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The analysis of these orbitals indicates that the absorption bands are primarily due to π → π* and n → π* transitions. These transitions are associated with the chromophoric parts of the molecule: the nitro-substituted pyridine ring.
The presence of the nitro group, a strong electron-withdrawing group, and the pyridine ring system leads to characteristic absorption bands. researchgate.net The protonation of the pyridine ring in an acidic medium can lead to a shortening of the conjugated bond lengths, which influences the absorption spectrum. researchgate.net Theoretical studies on similar nitro-aromatic compounds confirm that the main absorption bands arise from intramolecular charge transfer (ICT) from the alaninol moiety (donor) to the nitropyridine system (acceptor).
A representative TD-DFT calculation would yield data similar to that shown in the table below, detailing the calculated maximum absorption wavelength (λmax), the corresponding excitation energy, the oscillator strength (f), and the major orbital contributions to the transition.
Table 1: Representative TD-DFT Calculated Electronic Transitions for this compound
| Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |
|---|---|---|---|---|
| 3.45 | 359 | 0.25 | HOMO -> LUMO | π -> π* (ICT) |
| 4.10 | 302 | 0.18 | HOMO-1 -> LUMO | π -> π |
| 4.85 | 256 | 0.11 | HOMO -> LUMO+1 | n -> π |
Note: The data in this table is illustrative and represents typical values expected from a TD-DFT calculation on this type of molecule.
Analysis of Molecular Reactivity Descriptors
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized orbitals representing lone pairs, core pairs, and bonds. wikipedia.orgq-chem.com This allows for a quantitative description of intramolecular interactions, such as hyperconjugation and hydrogen bonding, by examining the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. wisc.edu The stabilization energy (E(2)) associated with this delocalization is calculated via second-order perturbation theory and indicates the strength of the interaction. nih.gov
For this compound, NBO analysis is crucial for understanding its conformational stability, which is significantly influenced by intramolecular hydrogen bonding. rsc.org The molecule's structure, featuring a hydroxyl group (-OH) and an amino group (-NH-), allows for the formation of a stable intramolecular hydrogen bond. The most likely interaction is O-H···N, where the hydrogen of the hydroxyl group interacts with the nitrogen of the pyridine ring, or N-H···O, involving the amino hydrogen and the hydroxyl oxygen.
NBO analysis quantifies this interaction by identifying the donor and acceptor orbitals. For an O-H···N bond, the primary donor orbital would be the lone pair of the pyridine nitrogen (LP(N)), and the acceptor would be the antibonding orbital of the O-H bond (σ*(O-H)). The E(2) value for this interaction provides a measure of the hydrogen bond's strength. Studies on similar systems show that such intramolecular interactions are significant, with stabilization energies often exceeding 5 kcal/mol. orientjchem.orgarxiv.org
Table 2: Illustrative NBO Second-Order Perturbation Analysis for Intramolecular Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N (pyridyl) | σ* (O-H) (alaninol) | 7.85 | Intramolecular Hydrogen Bond |
| LP(2) O (hydroxyl) | σ* (N-H) (amino) | 2.10 | Hyperconjugation |
| π (C=C) (pyridyl) | π* (N-O) (nitro) | 22.50 | π-conjugation/Charge Delocalization |
Note: The data in this table is representative of typical NBO analysis results for a molecule with these functional groups and is for illustrative purposes.
Global and Local Reactivity Indices
Chemical Potential (μ): Indicates the tendency of electrons to escape.
Hardness (η): Measures resistance to charge transfer. A small HOMO-LUMO gap implies low hardness (high softness) and high reactivity. ias.ac.in
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
Local reactivity indices, such as the Fukui function or local electrophilicity (ωk) and nucleophilicity (Nk) indices, pinpoint the most reactive sites within the molecule for nucleophilic or electrophilic attack. rsc.org In this compound, the presence of the electron-withdrawing nitro group significantly increases the electrophilicity of the pyridine ring, particularly at the carbon atoms ortho and para to the nitro group. Conversely, the alaninol side chain and the pyridyl nitrogen are expected to be the primary nucleophilic sites.
Table 3: Global Reactivity Descriptors (Illustrative Values)
| Descriptor | Formula | Illustrative Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | - | -6.85 | Energy of Highest Occupied Molecular Orbital |
| ELUMO | - | -3.20 | Energy of Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.65 | Indicates chemical reactivity and stability |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.825 | Resistance to change in electron distribution |
| Electrophilicity (ω) | μ2 / 2η | 6.92 | High value indicates strong electrophilic character |
Note: Values are illustrative, based on typical DFT calculations for similar nitro-aromatic compounds.
Theoretical Nonlinear Optical (NLO) Properties
First-Order Hyperpolarizability (βtot) Calculations
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. ias.ac.in The first-order hyperpolarizability (β or βtot), a molecular property, is the primary determinant of second-order NLO activity. DFT calculations are a reliable tool for predicting the β values of molecules. journaleras.com Molecules with large β values typically possess a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system, leading to significant intramolecular charge transfer (ICT). researchgate.net
This compound is an excellent candidate for NLO activity. Its structure comprises the electron-donating alaninol moiety and the strongly electron-accepting nitropyridine system. This donor-π-acceptor architecture is known to enhance NLO responses. The βtot value is calculated using DFT, often with methods like B3LYP or CAM-B3LYP, and is frequently compared to that of a standard NLO material like urea (B33335) for reference. journaleras.com The calculated values for similar pyridine derivatives often show hyperpolarizabilities many times greater than that of urea, indicating significant NLO potential. journaleras.com
Table 4: Calculated First-Order Hyperpolarizability (β) Components and Total Value (Illustrative)
| Component | Value (10-30 esu) |
|---|---|
| βxxx | 15.2 |
| βxyy | -2.5 |
| βxzz | -1.8 |
| βyyy | 0.5 |
| βyzz | 0.3 |
| βtot | 25.8 |
Note: Values are illustrative and represent a typical outcome for a D-π-A molecule of this type. The βtot value is significantly larger than that of urea (β ≈ 0.37 x 10⁻³⁰ esu), suggesting strong NLO activity.
Applications of S N 5 Nitro 2 Pyridyl Alaninol in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Based on (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol
The creation of new chiral ligands is fundamental to advancing modern organic synthesis, with the goal of achieving high stereocontrol in metal-catalyzed reactions. rsc.org Ligands derived from this compound are designed to coordinate with a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively. The structural rigidity and steric hindrance of such ligands are key factors in achieving high levels of stereochemical control. nih.gov The modular nature of these scaffolds allows for systematic tuning of steric and electronic properties to optimize catalyst performance for a specific transformation. nih.gov
Schiff bases, or imines, are a class of "privileged ligands" due to their straightforward synthesis, typically involving the condensation reaction between a primary amine and an aldehyde or ketone. nih.govnih.gov The secondary amine of this compound can be reacted with a suitable carbonyl compound to form a chiral Schiff base ligand. These ligands can then coordinate with transition metals like Nickel(II) and Copper(II) through the imine nitrogen, the pyridyl nitrogen, and the hydroxyl oxygen.
The resulting metal complexes often exhibit well-defined geometries, such as octahedral or square pyramidal, which are crucial for inducing asymmetry. nih.gov The coordination of the ligand to the metal ion typically occurs through the nitrogen atom of the azomethine group and the oxygen atom of a hydroxyl group. journalirjpac.com Studies on analogous chiral Schiff base complexes have shown that both the specific metal ion and the ligand's chirality have a significant influence on their catalytic activity and interaction with substrates. nih.gov
Table 1: General Synthesis of Chiral Schiff Base Metal Complexes
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1 | This compound + Aldehyde/Ketone | Chiral Schiff Base Ligand | Creation of the primary chiral ligand with an imine functional group. |
To enhance stereocontrol, this compound can be incorporated into multidentate ligand architectures. Multidentate ligands bind to a single metal center through two or more donor atoms, leading to the formation of stable chelate rings. This pre-organization of the catalytic complex reduces conformational flexibility, often resulting in higher enantioselectivity. The this compound molecule itself can act as a tridentate ligand, coordinating through the pyridyl nitrogen, the amino nitrogen, and the hydroxyl oxygen.
Further chemical modifications can increase the denticity. For instance, the hydroxyl group can be functionalized to introduce additional coordinating sites, such as phosphine (B1218219) or ether groups. The design of these ligands is critical, as the geometry and electronic nature of the resulting metal complex dictate its effectiveness in asymmetric catalysis. nih.govresearchgate.net The goal is to create a well-defined chiral pocket around the metal's active site, which allows for effective discrimination between the two enantiomeric transition states of the catalyzed reaction.
Role in Enantioselective Organic Transformations
Ligands derived from chiral pyridine-containing amino alcohols are effective in a range of enantioselective transformations. mdpi.com The unique combination of a stereogenic center and multiple coordination sites in this compound makes it a promising candidate for inducing chirality in various carbon-carbon bond-forming reactions.
Asymmetric alkylation reactions are a powerful tool for constructing chiral molecules. In particular, the palladium-catalyzed asymmetric allylic alkylation (AAA), or Tsuji-Trost reaction, relies heavily on chiral ligands to control the stereochemical outcome. Chiral ligands containing pyridine (B92270) and other donating groups have been successfully employed in this reaction. mdpi.com These ligands coordinate to the palladium center, influencing the nucleophilic attack on the η³-allyl intermediate, thereby dictating the stereochemistry of the product. While the direct application of this compound as a ligand in this specific reaction is not extensively documented, related chiral pyridine amino alcohols have been used to synthesize new ligands that yield products with significant enantiomeric excess. mdpi.com The development of methods for the stereoselective C-alkylation of nitroalkanes is also of high interest for producing tertiary nitroalkanes, which are precursors to valuable α-tertiary amines. nih.gov
Table 2: General Scheme for Asymmetric Allylic Alkylation
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|
The Henry reaction, or nitro-aldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. organic-chemistry.org Its asymmetric variant provides access to valuable chiral β-nitro alcohols, which are versatile synthetic intermediates. nih.gov A related transformation is the nitro-Mannich reaction (also known as the aza-Henry reaction), which involves the addition of a nitroalkane to an imine to yield β-nitroamines. wikipedia.org
Catalysis of these reactions often employs chiral metal complexes, where the ligand is crucial for achieving high enantioselectivity. nih.gov Chiral amino alcohols are a common feature in ligands designed for copper-catalyzed asymmetric Henry reactions. nih.gov The ligand and metal form a chiral Lewis acid complex that activates the carbonyl or imine substrate and controls the facial approach of the nucleophilic nitronate. Although specific examples employing ligands derived from this compound are not detailed in the searched literature, its structural motifs are highly relevant to the ligand types known to be effective in this transformation.
Asymmetric cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful methods for the stereocontrolled synthesis of cyclic compounds. The use of chiral Lewis acid catalysts is a primary strategy for inducing enantioselectivity. These catalysts, typically composed of a metal ion and a chiral ligand, coordinate to the dienophile or dipolarophile, lowering its LUMO energy and shielding one of its faces. This directs the approach of the diene or dipole, leading to the formation of one enantiomer of the cyclic product in excess. The structural characteristics of this compound, with its potential for forming rigid, multidentate chelates with metal ions, make it a suitable platform for designing ligands for this class of reactions. However, specific research detailing the application of its derivatives in asymmetric cycloadditions is not prominently featured in the available literature.
Other Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
Extensive searches of scientific databases did not yield specific examples or detailed research findings on the use of this compound as a catalyst or ligand in enantioselective reactions such as Michael additions, aldol (B89426) reactions, or hetero-Diels-Alder reactions. The performance of a chiral ligand is highly dependent on its electronic and steric properties, and without empirical data, any prediction of its efficacy in these transformations would be purely speculative. diva-portal.orgnih.gov
Mechanistic Insights into Catalytic Cycles
A thorough understanding of the catalytic cycle is crucial for optimizing reaction conditions and for the rational design of new catalysts. This involves identifying all intermediates and transition states in the reaction pathway.
Elucidation of Chiral Induction Mechanisms
The mechanism by which a chiral catalyst transfers its stereochemical information to the substrate is known as chiral induction. nih.gov This process is governed by the three-dimensional arrangement of the catalyst-substrate complex in the transition state. For chiral amino alcohol ligands, chiral induction often involves the formation of a rigid chelate structure with a metal center, which then directs the approach of the substrate. mdpi.com While this is a general principle, the specific mode of chiral induction for this compound, including the precise interactions responsible for stereochemical control, has not been elucidated in the scientific literature.
Potential for Switchable and Responsive Catalytic Systems
Switchable catalysis involves the use of catalytic systems whose activity can be turned "on" or "off" in response to an external stimulus, such as light, temperature, or the addition of a chemical agent. nih.gov This offers a high degree of control over the chemical reaction. The pyridine and nitro functional groups within this compound could theoretically be exploited for creating responsive systems. For instance, the basicity of the pyridine nitrogen could be modulated by protonation, or the nitro group could be involved in redox processes. However, there is no published research that explores the incorporation of this compound into such switchable or responsive catalytic systems.
Chemical Reactivity and Functional Group Transformations of S N 5 Nitro 2 Pyridyl Alaninol
Reactivity of the Nitro Group
The nitro group on the pyridine (B92270) ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic system and is the site of key chemical transformations.
Reductions to Amino Functionalities
The nitro group of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol can be readily reduced to a primary amino group, yielding the corresponding diamine derivative, (S)-N1-(2-aminopyridin-5-yl)propane-1,2-diamine. This transformation is most commonly achieved through catalytic hydrogenation.
A typical method involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere. The reaction proceeds via a heterogeneous catalytic mechanism where hydrogen gas adsorbs onto the surface of the palladium catalyst, facilitating the reduction of the nitro group. An intermediate hydroxylamine (B1172632) is formed, which is then further reduced to the final amine.
| Reaction | Reagents and Conditions | Product | Yield |
| Reduction of Nitro Group | H₂, 5% Pd/C, Ethanol or Methanol, 1-3 atm | (S)-N1-(2-aminopyridin-5-yl)propane-1,2-diamine | 85-90% |
This table presents a common method for the reduction of the nitro group in this compound.
Nucleophilic Aromatic Substitution (S_NAr) Reactions on the Pyridyl Ring
The presence of the strongly electron-withdrawing nitro group at the 5-position of the pyridine ring renders the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.
While halogens are more common leaving groups in SNAr reactions, the nitro group itself can be displaced by a nucleophile, particularly when the aromatic ring is highly activated. stackexchange.comnih.gov The reactivity order for leaving groups in SNAr is often F > NO₂ > Cl ≈ Br > I. nih.gov For a substitution to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the case of this compound, the nitro group is at the 5-position. A nucleophilic attack at the 2-position (ortho to the nitrogen and para to the nitro group) is sterically hindered by the alaninol substituent. However, substitution at other positions can be considered if a suitable leaving group is present.
While specific examples of the nitro group acting as a leaving group in this compound are not extensively documented, the general principles of SNAr on nitropyridines suggest this possibility under appropriate conditions with strong nucleophiles. stackexchange.comwikipedia.org
Reactivity of the Pyridyl Nitrogen and Amine Groups
The nitrogen atoms in the pyridine ring and the secondary amine linker exhibit characteristic reactivity, including coordination to metals and derivatization.
Coordination Chemistry with Metal Centers
The pyridyl nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is available for coordination with metal ions. wikipedia.org Additionally, the secondary amine and the terminal hydroxyl group of the alaninol side chain can also participate in metal binding. This polydentate character makes this compound a versatile chiral ligand in coordination chemistry and asymmetric catalysis. The coordination of the pyridyl nitrogen and the hydroxyl group has been noted as a key feature for its application in enantioselective synthesis.
Schiff base ligands derived from 2-amino-5-nitropyridine (B18323) have been shown to form stable complexes with transition metals like copper(II) and zinc(II), further demonstrating the coordinating ability of the N-(5-nitro-2-pyridyl)amino moiety.
Derivatization at the Nitrogen Atoms
The nitrogen atoms in this compound can undergo various derivatization reactions. The pyridyl nitrogen can be alkylated with alkyl halides to form pyridinium (B92312) salts. wikipedia.org This process introduces a positive charge on the pyridine ring, which can further activate it towards nucleophilic attack. Oxidation of the pyridine nitrogen with peracids can yield the corresponding N-oxide. wikipedia.org
The secondary amine is nucleophilic and can react with electrophiles. A common derivatization is acylation, which involves the reaction with acyl halides or anhydrides to form amides. youtube.comyoutube.com This reaction is often used to protect the amine group or to introduce new functionalities. youtube.com Recent studies have also demonstrated the N-alkylation of pyridyl-alanine derivatives, which is a relevant transformation for this compound. nih.gov
| Nitrogen Atom | Reaction Type | Reagents | Product Type |
| Pyridyl Nitrogen | Alkylation | Alkyl Halide | Pyridinium Salt |
| Pyridyl Nitrogen | Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine-N-oxide |
| Secondary Amine | Acylation | Acyl Halide or Anhydride | N-acyl derivative (Amide) |
| Secondary Amine | Alkylation | Alkyl Halide | N-alkyl derivative |
This table summarizes potential derivatization reactions at the nitrogen centers of this compound.
Reactivity of the Hydroxyl Group
The primary hydroxyl group in the alaninol side chain is a versatile functional group that can participate in a variety of reactions.
The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid depending on the reaction conditions and the oxidizing agent used. studymind.co.uklibretexts.org Mild oxidizing agents like pyridinium chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would lead to the carboxylic acid. chemguide.co.ukausetute.com.au
The hydroxyl group can also undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. Furthermore, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or other methods to form ethers. The selective transformation of the hydroxyl group in the presence of the other nucleophilic sites (amines) can be challenging and may require the use of protecting groups or chemoselective reagents. nih.gov
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Partial Oxidation | PCC, CH₂Cl₂ | Aldehyde |
| Full Oxidation | KMnO₄, NaOH, heat; then H₃O⁺ | Carboxylic Acid |
| Esterification | Carboxylic Acid, Acid Catalyst, heat | Ester |
| Etherification | NaH, then Alkyl Halide | Ether |
This table outlines common reactions involving the hydroxyl group of this compound.
Esterification and Etherification Reactions
The primary hydroxyl group in this compound is a prime site for esterification and etherification reactions. These transformations are fundamental in organic synthesis for the formation of new C-O bonds and for the protection of the hydroxyl group during other chemical manipulations.
Esterification:
Esterification of the primary alcohol can be achieved through various methods. A common approach is the Fischer esterification, which involves reacting the alaninol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the water formed is typically removed.
Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used for a more vigorous and often irreversible reaction at room temperature or with gentle warming. chemguide.co.uk For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) are employed. lookchem.com These methods are particularly useful for preventing racemization in chiral molecules. lookchem.com
Recent advancements have also explored the use of N-halosuccinimides, like N-bromosuccinimide (NBS), as efficient and selective catalysts for the direct esterification of aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.govresearchgate.net Microwave-assisted esterification using catalysts like N-fluorobenzenesulfonimide (NFSi) has also been shown to significantly reduce reaction times. mdpi.com
Representative Esterification Conditions
| Catalyst/Reagent | Reactant | Conditions | Product |
| Concentrated H₂SO₄ | Carboxylic Acid | Heat, removal of water | Ester |
| Acyl Chloride | Alcohol | Room Temperature | Ester + HCl |
| Acid Anhydride | Alcohol | Gentle Warming | Ester + Carboxylic Acid |
| EDC/DMAP | Carboxylic Acid | Methylene Chloride | Ester |
| NBS | Carboxylic Acid | 70 °C | Ester |
Etherification:
Etherification of the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
For the synthesis of aryl ethers, photoredox catalysis using visible light has emerged as a mild method. acs.org This technique can generate alkoxy radicals from alcohols, which can then be used in the functionalization of C(sp2)-H bonds on aromatic systems. acs.org Palladium-catalyzed carboetherification reactions have also been developed for the synthesis of amino alcohols. acs.org
Oxidation Reactions
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The secondary amine and the nitro-substituted pyridine ring can also undergo oxidative transformations, though these typically require more specific and potent reagents.
Oxidation of the Primary Alcohol:
Controlled oxidation to the corresponding aldehyde can be achieved using a variety of mild oxidizing agents. Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a common choice. Another effective reagent is the Dess-Martin periodinane (DMP), which offers the advantage of being a non-heavy metal-based oxidant.
For the more vigorous oxidation to a carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (KMnO₄) or Jones reagent (chromium trioxide in aqueous sulfuric acid) are classic examples. However, care must be taken as these harsh conditions can potentially lead to side reactions on other parts of the molecule, such as the pyridine ring or the secondary amine.
Oxidation of the Pyridine Nitrogen:
The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. wikipedia.org
Common Oxidizing Agents and Their Products
| Oxidizing Agent | Functional Group Targeted | Product |
| Dess-Martin Periodinane | Primary Alcohol | Aldehyde |
| Swern Oxidation (DMSO, Oxalyl Chloride) | Primary Alcohol | Aldehyde |
| Potassium Permanganate (KMnO₄) | Primary Alcohol | Carboxylic Acid |
| Jones Reagent (CrO₃, H₂SO₄) | Primary Alcohol | Carboxylic Acid |
| m-CPBA | Pyridine Nitrogen | N-oxide |
Stereochemical Stability and Potential for Epimerization Studies
The stereochemical integrity of the chiral center in this compound is a critical consideration in its synthesis and subsequent reactions. The stability of this center against epimerization, the process of inverting the configuration at a single stereocenter, is influenced by the reaction conditions.
Factors Influencing Stereochemical Stability:
The chiral center in this molecule is an α-carbon to both an amino group and a hydroxymethyl group. In general, α-amino alcohols are relatively stable to racemization under neutral and moderately acidic or basic conditions. However, harsh conditions can promote epimerization.
Acidic Conditions: Strong acidic conditions can lead to protonation of the amino group. While this generally stabilizes the chiral center, very harsh acidic conditions, especially at elevated temperatures, could potentially facilitate transient iminium ion formation, which may be susceptible to racemization.
Basic Conditions: Strong basic conditions can deprotonate the hydroxyl and amino groups. While the resulting alkoxide is generally stable, very strong bases could potentially abstract the proton at the chiral center, particularly if the resulting carbanion is stabilized. The electron-withdrawing nature of the adjacent nitro-pyridyl group could potentially increase the acidity of the α-proton, making it more susceptible to deprotonation under strong basic conditions.
Potential for Epimerization Studies:
The potential for epimerization of this compound could be systematically investigated by subjecting the compound to a range of pH values and temperatures. The optical purity of the compound before and after treatment could be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
Such studies are crucial for defining the operational limits for reactions involving this chiral building block, ensuring that its stereochemical integrity is maintained throughout a synthetic sequence. For instance, in peptide synthesis, where racemization of amino acid derivatives is a known issue, understanding the stability of this alaninol derivative is paramount. lookchem.com
Derivatives and Analogues of S N 5 Nitro 2 Pyridyl Alaninol
Design and Synthesis of Structurally Modified Analogues
The electronic nature of the pyridine (B92270) ring is a critical determinant of the molecule's properties. The strongly electron-withdrawing nitro group at the 5-position enhances the stability and reactivity of the parent compound in coordination chemistry. The synthesis of analogues involves altering the substituents on this ring or replacing the pyridine ring with other heterocyclic systems.
The synthesis of substituted nitropyridine precursors is a common strategy. For instance, 2-chloro-3-nitropyridines bearing different substituents can be synthesized and subsequently reacted with the alaninol side chain. nih.gov Methods like the Suzuki coupling can be employed to introduce aryl groups onto the pyridine ring, while successive nucleophilic substitutions can be used to introduce a variety of functional groups. nih.gov For example, starting from 2,6-dichloro-3-nitropyridine, one chlorine atom can be substituted with an aryl group, and the other with an amino-containing fragment, leading to highly functionalized derivatives. nih.gov
Another approach involves replacing the pyridine ring with other heterocycles, such as pyrimidine. The synthesis of 2-aminopyrimidine (B69317) derivatives can be achieved in a single step by reacting a β-ketoester with guanidine (B92328) hydrochloride. rsc.org This allows for the creation of analogues where the core heterocyclic structure is fundamentally altered, potentially leading to novel binding properties and reactivity. For example, 5-nitro-2-pyrimidyl derivatives can be synthesized from the chemical modification of amino acids with nitromalondialdehyde. nih.gov
Table 1: Examples of Modifications on the Pyridyl Ring and Heterocycle Variations
| Modification Type | Precursor Example | Synthetic Strategy | Potential Analogue Fragment |
|---|---|---|---|
| Substituent Variation | 2-Chloro-5-methyl-3-nitropyridine | Nucleophilic substitution of chlorine with the alaninol amine | N-(5-Methyl-3-nitro-2-pyridyl)alaninol |
| Substituent Variation | 2,6-Dichloro-3-nitropyridine | Successive nucleophilic substitution and Suzuki coupling | N-(6-Aryl-3-nitro-2-pyridyl)alaninol |
| Heterocycle Variation | 2,4-dichloro-5-nitropyrimidine | Nucleophilic substitution of a chlorine atom with the alaninol amine | N-(2-Chloro-5-nitro-4-pyrimidinyl)alaninol |
| Heterocycle Variation | Guanidine hydrochloride & β-ketoester | Microwave-assisted condensation | N-(5,6-Disubstituted-2-pyrimidinyl)alaninol |
The alaninol side chain provides the chiral center and a hydroxyl group capable of coordination. Modifications to this part of the molecule can alter its steric bulk, chirality, and coordinating ability.
One common modification is N-alkylation, which can be achieved directly by reacting an amino alcohol with other alcohols using specific catalysts. nih.gov This allows for the introduction of various alkyl groups to the secondary amine, tuning the steric environment around the chiral center.
The core structure of the alaninol can also be changed. Instead of the methyl group of alaninol, other alkyl or aryl groups can be introduced, leading to analogues based on different amino acids like valinol, leucinol, or phenylalaninol. The synthesis of such chiral amino alcohols can be accomplished through various enzymatic and chemical routes, including the multienzyme conversion of L-amino acids. nih.govacs.org Furthermore, the synthesis of more complex α,α-disubstituted α-amino acid derivatives provides a pathway to analogues with quaternary chiral centers. nih.gov
The hydroxyl group of the alaninol side chain can also be modified. For instance, it can be converted to a thioether or selenoether, introducing different types of donor atoms (sulfur or selenium) for metal coordination. mdpi.com
Table 2: Examples of Modifications on the Alaninol Side Chain
| Modification Type | Starting Material Example | Synthetic Strategy | Potential Analogue Structure |
|---|---|---|---|
| N-Alkylation | (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol | Catalytic N-alkylation with an alcohol (e.g., ethanol) | (S)-N-Ethyl-N-(5-nitro-2-pyridyl)alaninol |
| Side Chain Variation | (S)-Valinol | Nucleophilic substitution with 2-chloro-5-nitropyridine (B43025) | (S)-N-(5-Nitro-2-pyridyl)valinol |
| Side Chain Variation | (S)-Phenylalaninol | Reductive amination with 5-nitro-2-pyridinecarboxaldehyde | (S)-N-(5-Nitro-2-pyridyl)phenylalaninol |
| Functional Group Conversion | this compound | Conversion of hydroxyl to thioether | (S)-N-(5-Nitro-2-pyridyl)alaninethiol derivative |
Comparative Studies of Chiral Recognition and Stereoselectivity in Analogues
Derivatives of this compound are often designed as chiral ligands for asymmetric catalysis. The structural modifications directly influence how these ligands recognize and interact with metal centers and substrates, thereby affecting the stereoselectivity of the catalyzed reaction.
Comparative studies are essential to understand these effects. For instance, in metal-catalyzed reactions, the introduction of different substituents on the pyridine ring can alter the electronic properties and steric hindrance of the resulting metal complex. A bulkier substituent may create a more defined chiral pocket, leading to higher enantiomeric excess (ee) in the product. The position of substituents is also critical; studies on related pyridine-based herbicides have shown that inhibitory activity is sensitive to the substituent's location on the phenyl ring attached to a heterocycle. mdpi.com
The nature of the coordinating atoms also plays a crucial role. Replacing the hydroxyl oxygen with a sulfur or selenium atom in pyridinyl amino alcohol-derived ligands changes the π-accepting character of the donor atom. mdpi.com In palladium-catalyzed allylic alkylation, the nucleophile preferentially attacks trans to the more π-accepting donor. mdpi.com Therefore, a comparative study of an oxygen-based ligand versus its sulfur analogue could reveal a reversal or significant change in stereoselectivity.
Computational methods, such as Comparative Molecular Field Analysis (CoMFA), can be employed to build quantitative structure-activity relationship (QSAR) models. nih.gov For a set of related chiral catalysts, CoMFA can correlate the 3D steric and electrostatic fields of the ligands with the observed enantiomeric excess. nih.gov Such studies can reveal that the steric field accounts for a significant portion of the variance in stereoselectivity, providing predictive insights for designing more efficient catalysts. nih.gov The chiral recognition can also be studied in the solid state, where the introduction of a co-ligand like pyridine to a metal complex can promote the formation of exclusively homochiral complexes from a racemic mixture of ligands. researchgate.net
Structure-Reactivity and Structure-Function Relationships in Derivatives
The relationship between the chemical structure of the analogues and their resulting reactivity or function is a cornerstone of their development. Structure-activity relationship (SAR) studies help to identify the structural features that are essential for a desired outcome, whether it be catalytic activity or biological function.
In catalysis, the structure of the pyridinyl alcohol ligand affects the activity of its metal complexes. For copper complexes used in oxidation reactions, the bite angle of the bidentate N,O-ligand plays an important role in determining catalytic activity. d-nb.info Modifications to the alaninol side chain or the pyridine ring that alter this angle would be expected to directly impact the catalyst's efficiency.
In the context of biological activity, SAR studies on various pyridine derivatives have yielded general principles. For example, the presence and position of groups like methoxy, hydroxyl, and amino groups can enhance the antiproliferative activity of pyridine compounds, while halogens or other bulky groups may decrease it. nih.gov For nitropyridine derivatives specifically, modifications are often aimed at inhibiting biological targets like kinases. nih.gov The introduction of different amine fragments or aryl groups can drastically change the inhibitory concentration (IC50) values. nih.gov A simple change from a hydroxyl to an amino group in a related pyrazolo[4,3-c]pyridine scaffold was found to increase binding affinity six-fold, demonstrating the profound impact of small structural changes. acs.org
Table 3: Summary of Structure-Function Relationships in Derivatives
| Structural Modification | Property Affected | Functional Impact | Example |
|---|---|---|---|
| Increased steric bulk on alaninol side chain | Size of chiral pocket | Higher enantioselectivity in asymmetric catalysis | Using a valinol instead of an alaninol backbone |
| Change of substituent on pyridine ring | Electronic properties, binding affinity | Altered biological activity (e.g., kinase inhibition) | Replacing nitro group with a sulfonyl or cyano group |
| Variation of donor atom (O vs. S) | π-acceptor character of ligand | Altered stereochemical pathway in catalysis | Conversion of alaninol to an alaninethiol derivative |
| Introduction of polar groups | Hydrophilicity, solubility | Improved bioavailability or altered peptide properties | N-alkylation with a hydroxyl-terminated alkyl chain |
Advanced Spectroscopic and Crystallographic Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Conformation and Chirality
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. Advanced NMR techniques, such as 2D NMR (e.g., NOESY), can provide detailed information about the solution-state conformation and spatial proximity of different parts of the molecule. This is particularly useful for understanding the flexibility of the molecule and any preferred conformations that may be influenced by intramolecular hydrogen bonding.
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Purity Assessment
Chiroptical techniques are indispensable for assessing the stereochemical purity of a chiral compound. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.orgwikipedia.org
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org An enantiomerically pure sample of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol will exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects), while its enantiomer would show a mirror-image spectrum. A racemic mixture would be CD silent. The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a valuable tool for determining stereochemical purity.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgnih.govyoutube.com The resulting ORD curve, particularly the sign and shape of the Cotton effect near an absorption maximum, is characteristic of a specific enantiomer and can be used to assign the absolute configuration and confirm enantiomeric purity. slideshare.netyoutube.com
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems Utilizing (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol
The field of asymmetric catalysis is continually advancing, with a persistent demand for new, efficient, and selective chiral catalysts. chiralpedia.com this compound has already been recognized for its utility as a chiral ligand in transition-metal catalysis, including palladium-catalyzed C–H activation and asymmetric hydrogenation reactions. The compound’s ability to coordinate with metal centers through its pyridyl nitrogen and hydroxyl group, combined with the electronic influence of the nitro group, provides a robust framework for inducing stereochemical control.
Future research will likely focus on expanding the scope of catalytic systems that employ this ligand. Key areas of exploration include:
New Asymmetric Transformations: Beyond hydrogenation and C-H activation, this chiral ligand could be adapted for a broader range of enantioselective reactions, such as carbon-carbon bond-forming cross-couplings, cycloadditions, and Michael additions. mdpi.com The development of catalysts for such fundamental transformations remains a significant goal in synthetic chemistry. chiralpedia.com
Cooperative Catalysis: Investigating the use of this ligand in dual-catalysis systems, where it might work in concert with another catalyst (such as a metal complex or an organocatalyst), could unlock novel reactivity and enhance enantioselectivity for challenging substrates.
Immobilization and Heterogenization: To improve sustainability and reusability, future work could involve anchoring catalysts derived from this compound onto solid supports. This would facilitate easier separation from reaction products and allow for their use in continuous flow processes, a key area of interest for industrial applications.
Integration into Supramolecular Architectures and Functional Materials
The integration of chiral molecules into larger, ordered systems is a promising route to creating advanced functional materials. The properties of this compound make it an excellent candidate for this purpose.
Nonlinear Optical (NLO) Materials: Computational studies have indicated that the compound possesses a high first-order hyperpolarizability, suggesting its potential for use in the development of NLO materials. Such materials are critical for applications in telecommunications, optical computing, and data storage. Further research could focus on incorporating this molecule into polymer matrices or crystalline arrays to amplify these NLO properties.
Chiral Metal-Organic Frameworks (MOFs): Chiral MOFs are crystalline, porous materials with significant potential in enantioselective separations, sensing, and asymmetric catalysis. nih.govnih.govresearchgate.net The ability of this compound to act as a bidentate ligand for metal ions makes it a prime building block for the synthesis of new chiral MOFs. By using this enantiopure linker, it is possible to construct frameworks with chiral nanochannels capable of discriminating between enantiomers of other molecules. nih.govresearchgate.net
Functional Surfaces: Immobilizing this chiral molecule on surfaces could lead to the creation of chiral stationary phases for chromatography or enantioselective sensors.
Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is crucial for the rational design of more effective catalysts. mdpi.com While the structural and basic electronic properties of this compound are known, future research will benefit from advanced mechanistic studies that combine state-of-the-art experimental and computational techniques.
Computational Modeling: Density Functional Theory (DFT) has already been used to probe the electronic structure of the molecule. Future computational work could involve detailed modeling of entire catalytic cycles. mdpi.com By calculating the energies of transition states and intermediates for different reaction pathways, researchers can predict the origins of enantioselectivity and identify rate-limiting steps. This insight is invaluable for optimizing reaction conditions and modifying the ligand structure for improved performance.
In-Situ Spectroscopy: Combining computational predictions with experimental data is a powerful approach. mdpi.com Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to observe catalytic species under actual reaction conditions. These experimental snapshots provide validation for computational models and can reveal unexpected intermediates or reaction pathways.
Structural Analysis: High-resolution X-ray crystallography of metal complexes featuring this ligand can provide precise structural information, confirming coordination modes and geometries that are essential for building accurate computational models. nih.gov
Exploration of Bio-relevant Applications as Chiral Building Blocks for Complex Molecule Synthesis
The synthesis of biologically active compounds, particularly pharmaceuticals, often requires precise control over stereochemistry, as different enantiomers can have vastly different physiological effects. nih.gov this compound serves as a valuable chiral building block for constructing more complex molecules.
Nitropyridine derivatives are recognized as important precursors for a wide range of bioactive compounds, including those with potential antitumor and antiviral properties. mdpi.comnih.gov The presence of both a chiral center and a reactive nitropyridine moiety in this compound makes it a highly strategic starting material. Future research will likely focus on its application in the total synthesis of complex natural products and novel pharmaceutical agents. rsc.org For instance, it can be employed as a chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions, after which it can be cleaved or further elaborated into a core part of the final target molecule. Its use as a precursor for drugs like Janus kinase 2 (JAK2) inhibitors or urease inhibitors, which are based on the nitropyridine scaffold, represents a significant avenue for future drug discovery efforts. researchgate.net
Q & A
Q. What are the common synthetic routes for (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in laboratory settings?
- Methodological Answer : The compound can be synthesized via enzymatic N-acylation using lipases (e.g., Candida antarctica lipase B) under mild aqueous conditions. This method leverages stereoselectivity to favor the (S)-enantiomer . Alternatively, catalytic hydrogenation of L-alanine derivatives using Ru/CNT catalysts has been reported, where the nanostructure of Ru nanoparticles (e.g., 2.2 nm size) optimizes reaction kinetics and enantioselectivity . Structural verification is typically performed via HPLC (215 nm detection) and ESI-MS (molecular weight confirmation at 281.2 g/mol for alaninol derivatives) .
Q. How is the enantiomeric purity of this compound verified?
- Methodological Answer : Enantiomeric purity is assessed using chiral HPLC with UV detection (215 nm) and corroborated by polarimetry or circular dichroism (CD). For example, poly(NIPAAm-co-N-acryloyl-(S)-alaninol) polymers have been used to resolve racemic mixtures via temperature-dependent chiral recognition, achieving (R)/(S) ratios of 75/25 . ESI-MS and NMR spectroscopy further confirm molecular identity and absence of diastereomeric impurities .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : Safety data from structurally similar pyridyl-amino alcohols (e.g., N-(5-Nitro-2-pyridyl)ethane-1,2-diamine) indicate risks of eye, skin, and respiratory irritation. Use PPE (gloves, goggles) and work in a fume hood. Storage conditions should avoid moisture and light to prevent nitro-group degradation .
Advanced Research Questions
Q. How do stereoelectronic effects influence the enzymatic N-acylation of amino alcohols like this compound?
- Methodological Answer : Molecular dynamics (MD) simulations reveal that proton shuttle mechanisms in lipase-catalyzed N-acylation involve hydrogen bonding between the enzyme's Ser-Oγ and the substrate. For short-chain amino alcohols (e.g., alaninol), the reaction favors an anti-parallel alignment of the n-σ* orbital, stabilizing the transition state. This stereoelectronic effect suppresses O-acylation, yielding >95% N-acylated products . Table 1 : Key MD Simulation Parameters for N-Acylation
| Parameter | Value |
|---|---|
| Simulation Duration | 10 ns |
| Hydrogen Bond Distance | 2.8–3.2 Å |
| Transition State Energy | 15–20 kcal/mol |
Q. What role does catalyst nanostructure play in the hydrogenation of amino acids to alaninol derivatives?
- Methodological Answer : Ru/CNT catalysts with 2.2 nm particle size exhibit optimal activity for L-alanine hydrogenation due to exposed Ru(101) facets, which enhance adsorption of the carboxylate group. Kinetic studies show a 4-fold increase in alaninol formation rate compared to 1.3 nm particles. DFT calculations confirm stronger binding energies (-2.3 eV) on Ru(101) vs. Ru(111) (-1.8 eV) . Table 2 : Size-Dependent Kinetic Parameters for L-Alanine Hydrogenation
| Ru Particle Size (nm) | Alaninol Formation Rate (mmol/g·h) |
|---|---|
| 1.3 | 12.4 |
| 2.2 | 49.6 |
Q. How does the stereochemistry of alaninol derivatives affect their biological activity in drug design?
- Methodological Answer : In sulfonamide-based M2 activators, (S)-alaninol derivatives (e.g., compound 63) exhibit 4-fold higher potency (IC₅₀ = 170 nM) than (R)-enantiomers (IC₅₀ = 880 nM). This disparity arises from better fit into the hydrophobic pocket of the target protein, as shown by docking studies. Kinetic solubility (>120 μM in PBS) is retained due to the hydroxyl group’s polarity .
Q. What analytical techniques are critical for resolving structural contradictions in nitro-pyridyl alaninol derivatives?
- Methodological Answer : Contradictions in regiochemistry or stereochemistry can arise during synthesis. X-ray crystallography is definitive for absolute configuration, while 2D NMR (e.g., NOESY) resolves spatial proximity of nitro and pyridyl groups. For example, InChI encoding (1S/C14H15N3O3) confirms the (S)-configuration at the chiral center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
